2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 3-methylthiophen-2-ylmethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as distillation or crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethanol group, forming a simpler piperazine derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could yield a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving piperazine derivatives and their biological activities.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol: This compound is structurally similar but lacks the 3-methylthiophen-2-ylmethyl group.
Cetirizine Related Compound G: This compound features a piperazine ring with different substituents, used in antihistamine formulations
Uniqueness
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the 3-methylthiophen-2-ylmethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-11-2-9-16-12(11)10-14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNWTDDQNGNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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